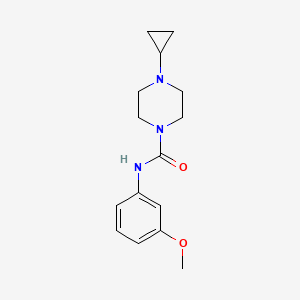
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has a unique structure that makes it an important tool for studying the biochemical and physiological effects of various compounds.
作用機序
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide acts as a selective antagonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide can modulate the activity of the serotonin system and produce various effects on the body.
Biochemical and Physiological Effects:
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased locomotor activity and arousal. 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has also been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic use in anxiety disorders.
実験室実験の利点と制限
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its unique structure and selectivity for the 5-HT1A receptor. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the effects of drugs on the serotonin system. However, 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the use of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide in scientific research. One potential direction is the development of new drugs that target the 5-HT1A receptor for the treatment of anxiety and mood disorders. Another direction is the use of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide in combination with other compounds to study the interactions between different receptors in the body. Finally, the development of new synthesis methods for 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide could improve its purity and solubility, making it a more useful tool for scientific research.
Conclusion:
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that has been widely used in scientific research as a tool for studying the mechanism of action and biochemical and physiological effects of various compounds. It has a unique structure and selectivity for the 5-HT1A receptor, making it an important tool for studying the serotonin system. 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide in scientific research, including the development of new drugs and synthesis methods.
合成法
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction of 3-methoxyphenylpiperazine with cyclopropylcarbonyl chloride in the presence of a base. Another method involves the reaction of 3-methoxyphenylpiperazine with cyclopropylamine in the presence of a coupling reagent. The purity of 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide has been widely used in scientific research as a tool for studying the mechanism of action and biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the central nervous system, including the serotonin system. 4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide is also used as a reference compound in drug discovery and development, as it has a unique structure that allows it to bind to various receptors in the body.
特性
IUPAC Name |
4-cyclopropyl-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-20-14-4-2-3-12(11-14)16-15(19)18-9-7-17(8-10-18)13-5-6-13/h2-4,11,13H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBASWDYGYZDYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

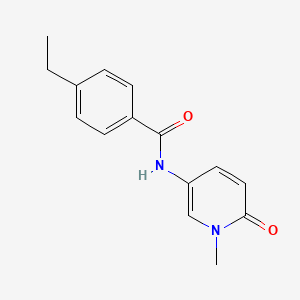
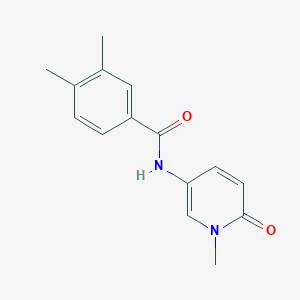
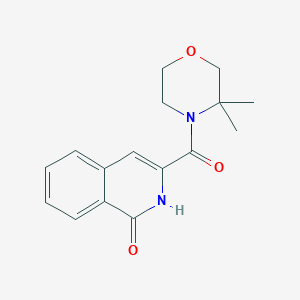
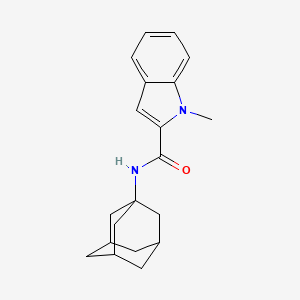
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
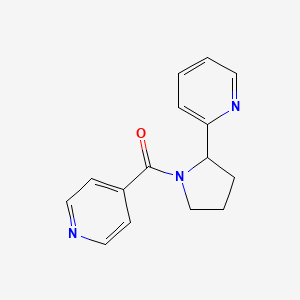
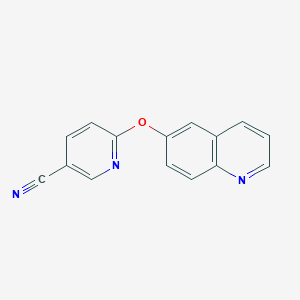
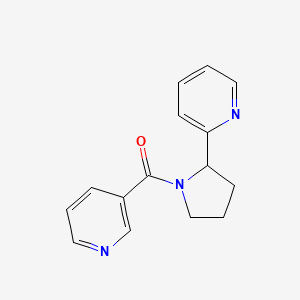
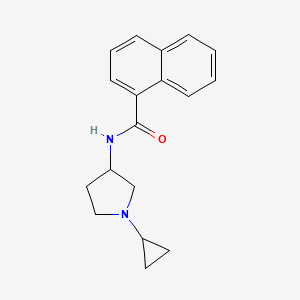

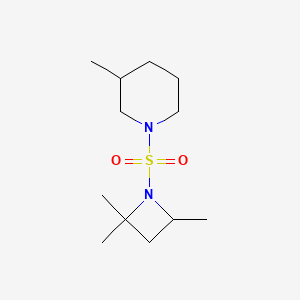
![[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528122.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)
